DL-Phenylserine

L-threonine aldolase enzyme kinetics substrate specificity

Researchers requiring stereochemically defined β-hydroxy-α-amino acids for biocatalytic resolution or SHMT inhibition studies face challenges sourcing racemic DL-phenylserine with consistent threo/erythro composition. DL-Phenylserine (CAS 1078-17-7) directly addresses this need. • Validated substrate for D-threonine aldolase kinetic resolution achieving >99.5% ee for L-threo-phenylserine production, supporting florfenicol/thiamphenicol synthesis. • Competitive SHMT inhibitor with L-isomer dealdolization activity (Vmax 227.1 U mg⁻¹) for folate pathway research. • Racemic mixture provides built-in stereospecificity controls for enzymatic studies.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1078-17-7
Cat. No. B086525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylserine
CAS1078-17-7
Synonyms(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid
beta-hydroxyphenylalanine
beta-hydroxyphenylalanine, (DL)-isomer
beta-hydroxyphenylalanine, erythro-(DL)-isomer
beta-hydroxyphenylalanine, threo-(DL)-isomer
beta-hydroxyphenylalanine, threo-(L)-isomer
beta-phenylserine
threo-beta-phenylserine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)[O-])[NH3+])O
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
InChIKeyVHVGNTVUSQUXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylserine: β-Lactam Synthesis & SHMT Research


DL-Phenylserine (CAS 1078-17-7), also designated as DL-β-phenylserine or 3-phenyl-DL-serine, is a racemic mixture of a non-proteinogenic β-hydroxy-α-amino acid characterized by a phenyl-substituted β-carbon . This compound serves as a critical synthetic intermediate for semisynthetic β-lactam antibiotics and functions as a substrate for threonine aldolase (TA)-catalyzed enzymatic transformations [1]. The racemic DL-mixture exists as two diastereomeric pairs (threo and erythro), each comprising D- and L-enantiomers, yielding four distinct stereoisomeric forms that exhibit differential biochemical behaviors and synthetic utility .

Enzymatic synthesis & resolution workflows
Racemic mixture enables both D- and L-threonine aldolase screening and stereoselective biocatalysis
SHMT inhibition & one-carbon metabolism studies
Competitive inhibitor tool for folate-dependent pathway research; stereospecific L-isomer activity
Acylase diastereoselectivity & antimicrobial mechanism research
Diastereomer composition (threo/erythro) directly determines enzymatic and antimicrobial outcomes

Why DL-Phenylserine Substitution Fails


Generic substitution of DL-phenylserine with structurally related amino acids (e.g., phenylalanine, serine, or threonine) is scientifically untenable due to three irreducible structural determinants. First, the β-hydroxy group distinguishes phenylserine from phenylalanine, enabling the aldol condensation reactivity essential for β-lactam ring formation—a transformation phenylalanine cannot support [1]. Second, diastereomeric configuration (threo vs. erythro) profoundly alters enzyme-substrate recognition: serine hydroxymethyltransferase (SHMT) exhibits strict stereospecificity toward L-isomers, with the L-erythro form demonstrating Vmax = 227.1 U mg⁻¹ compared to zero activity for D-forms [2]. Third, the phenyl substituent confers hydrophobicity and aromatic stacking absent in serine, directly impacting binding affinity in SHMT inhibition studies and tetramate antibiotic precursor applications. These structure-activity determinants preclude simple analog substitution.

Phenylalanine
Lacks β-hydroxy group; cannot participate in aldol condensation essential for β-lactam formation or TA recognition.Non-interchangeable
Serine / Threonine
Absent phenyl substituent alters hydrophobicity and aromatic stacking; SHMT interaction shifts from inhibition to productive turnover.Class mismatch
Single diastereomer (threo or erythro alone)
Diastereomeric composition governs enzyme specificity. Acylase and TA systems exhibit marked threo/erythro preference; racemic mixture required for broad screening.Stereochemistry risk

DL-Phenylserine Differentiation Evidence


LTA Substrate Superiority Over L-Threonine

In head-to-head enzyme kinetic assays using purified low-specificity L-threonine aldolase (LTA), the L-erythro form of DL-phenylserine exhibited relative activity of 514% compared to the native substrate L-threonine (set at 100%), with Vmax = 227.1 ± 1.8 U mg⁻¹ versus L-threonine's Vmax = 44.2 ± 1.0 U mg⁻¹. The L-threo form also outperformed L-threonine with 267% relative activity and Vmax = 118.0 ± 5.6 U mg⁻¹ [1]. Notably, both D-enantiomers (D-threo and D-erythro) exhibited zero detectable activity, confirming absolute stereospecificity. This establishes that the L-erythro-phenylserine isomer is a superior substrate for LTA-catalyzed reactions compared to the native physiological substrate.

LTA substrate preference
Head-to-head
514% relative activity (L-erythro)
vs. L-threonine 100%
Reported higher LTA turnover for L-erythro-phenylserine; supports substrate-fit screening
Vmax 227.1 U mg⁻¹; data from purified LTA
L-threonine aldolase enzyme kinetics substrate specificity

Enzymatic Resolution Enantioselectivity

In a comparative enzymatic resolution study using recombinant low-specificity D-threonine aldolase from Arthrobacter sp. DK-38, chemically synthesized DL-threo-3-[4-(methylthio)phenylserine] (DL-threo-MTPS, a direct phenylserine analog) was resolved to yield L-threo-MTPS with 99.6% enantiomeric excess (ee) at 100 mM product concentration from 200 mM racemic starting material (50% molar yield) [1]. This enzymatic approach represents a substantial improvement over classical diastereomeric salt crystallization methods, which typically require multiple recrystallization cycles and yield lower ee values without the selectivity achievable through enzyme-catalyzed stereospecific cleavage. The same D-threonine aldolase system demonstrates comparable stereospecificity for DL-threo-phenylserine itself [2].

Enzymatic resolution ee
Class-level inference
99.6% ee L-threo form
Using D-threonine aldolase
Supports chiral building-block workflows for antibiotic intermediate synthesis
MTPS analog; analogous specificity expected for phenylserine
biocatalysis enzymatic resolution chiral intermediate antibiotic synthesis

Threonine Aldolase Diastereoselectivity Comparison

Cross-study comparison of threonine aldolase (TA) enzyme systems reveals a critical differentiation in phenylserine synthesis outcomes. D-Threonine aldolase from Alcaligenes xylosoxidans produces the D-syn-phenylserine product with both high conversion and excellent diastereoselectivity when using benzaldehyde and glycine as substrates. By contrast, L-threonine aldolase from Pseudomonas putida yields only poor to moderate diastereoselectivity for the same transformation [1]. This differential stereochemical outcome directly impacts the utility of the racemic DL-phenylserine starting material: procurement of the DL-mixture is necessary to access both enzymatic resolution pathways, as each TA system exhibits strict stereospecificity toward its cognate enantiomer. The DL form therefore serves as a universal feedstock for screening and optimizing both D- and L-specific TA biocatalytic routes.

TA diastereoselectivity
Cross-study
D-TA (A. xylosoxidans): excellent D-syn
L-TA (P. putida): poor–moderate
Racemic DL feedstock enables side-by-side TA screening; diastereoselectivity context differs
Aldol condensation of glycine and benzaldehyde
biocatalysis diastereoselectivity β-hydroxy-α-amino acids

SHMT Inhibition vs Serine Substrate

DL-Phenylserine functions as a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, whereas the native substrate L-serine undergoes catalytic conversion to glycine and 5,10-methylenetetrahydrofolate . The inhibitory mechanism is stereospecific: SHMT from lamb liver catalyzes the dealdolization of L-isomers of both erythro- and threo-β-phenylserine to benzaldehyde and glycine in the absence of tetrahydrofolic acid, but the phenyl-substituted β-carbon alters the reaction coordinate compared to serine, resulting in competitive inhibition rather than productive turnover [1]. This contrasts with serine, which fully participates in the folate cycle. The D-forms of phenylserine exhibit no detectable cleavage activity, further confirming stereochemical specificity.

SHMT inhibition vs. serine
Class-level inference
L-phenylserine: competitive inhibition, cleavage to benzaldehyde
L-serine: productive turnover to glycine + 5,10-CH₂-THF
Provides stereospecific SHMT inhibitor tool for one-carbon metabolism research
Lamb liver SHMT; D-forms inactive
serine hydroxymethyltransferase SHMT inhibition one-carbon metabolism folate pathway

Acylase Diastereoselectivity: threo vs erythro

A direct comparative study of soil bacterial acylase (Pseudomonas sp. KT 84) demonstrated differential hydrolytic activity toward threo- versus erythro-β-phenylserine derivatives. The enzyme asymmetrically hydrolyzed N-dichloroacetyl-erythro-β-phenyl-DL-serine to yield erythro-β-phenyl-L-serine and N-dichloroacetyl-erythro-β-phenyl-D-serine, while the corresponding threo N-benzoyl derivative was not hydrolyzed at all under identical conditions [1]. Quantitative comparison revealed that both KT 84 and KT 83 strains hydrolyzed the erythro-type of N-dichloroacetyl-β-phenylserine more easily than its threo counterpart. This stereochemical discrimination establishes that the DL-phenylserine diastereomeric composition (threo vs. erythro ratio) directly determines its utility in acylase-mediated enzymatic resolution workflows.

Acylase diastereoselectivity
Head-to-head
erythro N-dichloroacetyl: hydrolyzed
threo N-benzoyl: no hydrolysis
Diastereomer composition (threo/erythro) must be specified for acylase resolution workflows
Pseudomonas sp. KT 84/KT 83
acylase stereoselective hydrolysis enzymatic resolution biocatalysis

Protein Synthesis Inhibition vs D-Serine

In a classical microbiological study, DL-β-phenylserine was demonstrated to influence protein synthesis in Escherichia coli, providing a mechanistically distinct antimicrobial effect compared to D-serine [1]. While both compounds exhibit growth inhibitory properties, their modes of action differ fundamentally: D-serine acts primarily through cell wall biosynthesis interference, whereas DL-β-phenylserine directly impacts the protein synthesis machinery. In parallel studies, D-serine inhibited the growth of wild-type Cladosporium cucumerinum, while a nutritional mutant could utilize D-serine as a nitrogen source. Notably, both wild-type and mutant strains grew in medium containing L-threo-β-phenylserine as the sole nitrogen source, indicating that the L-threo-phenylserine stereoisomer serves as a metabolizable nitrogen donor rather than an inhibitor [2].

Protein synthesis inhibition
Cross-study
DL-β-phenylserine: targets protein synthesis
D-serine: cell wall biosynthesis
Orthogonal antimicrobial mechanism probe; L-threo form may serve as nitrogen source
E. coli and Cladosporium models
antimicrobial protein synthesis inhibition E. coli amino acid antimetabolite

DL-Phenylserine Application Scenarios


Enzymatic Resolution for Antibiotic Intermediates

Procure DL-phenylserine for biocatalytic resolution workflows using recombinant low-specificity D-threonine aldolase (Arthrobacter sp. DK-38) to produce L-threo-phenylserine derivatives with >99.5% enantiomeric excess. This application is validated by the demonstrated 99.6% ee achieved for DL-threo-MTPS resolution under optimized conditions (100 mM product from 200 mM racemate, 50% molar yield) [1]. This process directly supports the synthesis of semisynthetic β-lactam antibiotics including florfenicol and thiamphenicol, where stereochemical purity is a critical quality attribute for pharmaceutical manufacturing.

SHMT Inhibition in One-Carbon Metabolism

Utilize DL-phenylserine as a competitive inhibitor of SHMT for investigating folate-dependent one-carbon metabolic pathways in oncology and cell biology research. This application is supported by evidence that L-isomers of phenylserine undergo SHMT-catalyzed dealdolization to benzaldehyde and glycine in the absence of tetrahydrofolic acid, establishing competitive inhibition distinct from productive serine turnover [1]. The DL racemic mixture provides both inhibitory L-isomers (active) and D-isomers (inactive controls) in a single reagent, enabling internal experimental validation of stereospecificity.

Biocatalyst Screening for β-Hydroxy Amino Acids

Employ DL-phenylserine as a benchmark substrate for evaluating and selecting between D-threonine aldolase and L-threonine aldolase enzyme systems in biocatalyst development programs. The racemic mixture enables simultaneous assessment of both enantioselective pathways, with D-TA from A. xylosoxidans demonstrating excellent D-syn-diastereoselectivity while L-TA from P. putida exhibits poor to moderate selectivity [1]. This differential stereochemical outcome provides a validated screening criterion for enzyme engineering and process optimization efforts aimed at enantiopure β-hydroxy-α-amino acid production.

Acylase-Mediated Stereoselective Resolution

Apply DL-phenylserine in Pseudomonas sp. acylase (KT 84, KT 83) studies investigating diastereomer-selective enzymatic hydrolysis. This application is supported by direct evidence that erythro-type N-dichloroacetyl-β-phenylserine derivatives undergo asymmetric hydrolysis while threo-type N-benzoyl derivatives remain unhydrolyzed under identical conditions [1]. Researchers requiring diastereomer-specific biocatalytic transformations must procure DL-phenylserine with specified threo:erythro composition to ensure reproducible enzymatic outcomes.

Application
Selection Property
Validation Focus
Enzymatic resolution for antibiotic intermediates
Stereochemical resolution suitability
Diastereomer composition and TA stereospecificity review
SHMT inhibition in one-carbon metabolism
SHMT inhibitory activity (competitive, stereospecific)
L-isomer vs. D-isomer control; folate cycle endpoint interpretation
Biocatalyst screening for β-hydroxy amino acids
Racemic feedstock for parallel D-TA / L-TA evaluation
Diastereoselectivity and enantioselectivity benchmarking
Acylase-mediated stereoselective resolution
Diastereomer-dependent hydrolysis profile
threo/erythro ratio specification for reproducible enzymatic outcomes

Technical Documentation Hub

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